molecular formula C8H12BNO4 B14068047 (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid

Cat. No.: B14068047
M. Wt: 197.00 g/mol
InChI Key: QNRBUEVWLHGTEK-UHFFFAOYSA-N
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Description

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid is a boronic acid derivative that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a dihydroxyphenyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to introduce the boronic acid group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the hydroboration reaction makes it suitable for industrial applications, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.

    Substitution: The amino and dihydroxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid is unique due to its combination of an amino group, a dihydroxyphenyl group, and a boronic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H12BNO4

Molecular Weight

197.00 g/mol

IUPAC Name

[1-amino-2-(3,4-dihydroxyphenyl)ethyl]boronic acid

InChI

InChI=1S/C8H12BNO4/c10-8(9(13)14)4-5-1-2-6(11)7(12)3-5/h1-3,8,11-14H,4,10H2

InChI Key

QNRBUEVWLHGTEK-UHFFFAOYSA-N

Canonical SMILES

B(C(CC1=CC(=C(C=C1)O)O)N)(O)O

Origin of Product

United States

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